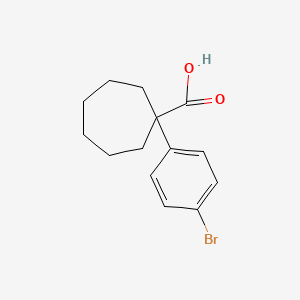![molecular formula C12H10N2O2 B1517260 3-[2-(1H-吡唑-1-基)苯基]丙-2-烯酸 CAS No. 1158094-31-5](/img/structure/B1517260.png)
3-[2-(1H-吡唑-1-基)苯基]丙-2-烯酸
描述
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . They are considered a pharmacologically important active scaffold that possesses a wide range of biological activities .
Synthesis Analysis
Pyrazoles can be synthesized through several strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of pyrazole derivatives often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives .Molecular Structure Analysis
The molecular structure of pyrazoles comprises a five-membered ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The molecular conformation in pyrazole molecules can vary, with twist angles between the triazole, pyrazole, and phenyl rings ranging from 2.40 to 18.71 degrees .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions. For instance, they can react with acyl bromides under certain conditions . Pyrazole derivatives have also been shown to exhibit a broad spectrum of biological effects, including antitubercular, antifungal, antimalarial, anticancer, and anti-AIDS activities .Physical And Chemical Properties Analysis
Pyrazoles are weak bases, with a pKb of 11.5 (pKa of the conjugated acid 2.49 at 25°C) . They are considered alkaloids due to their structure and pharmacological effects on humans .科学研究应用
Antibacterial Activity
Pyrazole derivatives have been noted for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria . This suggests that our compound could potentially be used in the development of new antibacterial agents.
Anti-inflammatory Properties
Compounds with a pyrazole scaffold have been associated with anti-inflammatory effects . This could mean that “3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid” may have potential as an anti-inflammatory drug.
Cancer Therapy
The pyrazole moiety is often found in compounds with anticancer activities . Therefore, there’s a possibility that our compound could be explored for its efficacy in cancer treatment protocols.
Analgesic Effects
Pyrazole derivatives are also known for their analgesic properties . This implies that “3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid” might be researched for pain relief applications.
Anticonvulsant Potential
Some pyrazole compounds have been evaluated for their anticonvulsant potential, which could be an area of application for our compound as well .
Antitubercular Activity
There’s evidence of pyrazole-containing compounds being potent against Mycobacterium tuberculosis, suggesting a role in combating tuberculosis .
Antimycobacterial Agents
Indole derivatives with a pyrazole component have shown antimycobacterial activity, which could be another application field .
Antileishmanial and Antimalarial Evaluation
Pyrazole derivatives have been evaluated for their effectiveness against diseases like leishmaniasis and malaria, indicating potential use in treating these diseases .
作用机制
未来方向
属性
IUPAC Name |
(E)-3-(2-pyrazol-1-ylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)7-6-10-4-1-2-5-11(10)14-9-3-8-13-14/h1-9H,(H,15,16)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBSTCIQXRSQLQ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





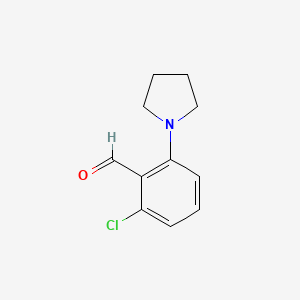
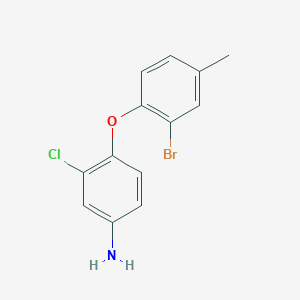
![N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B1517189.png)
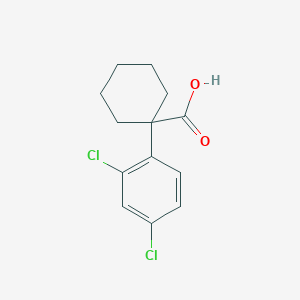

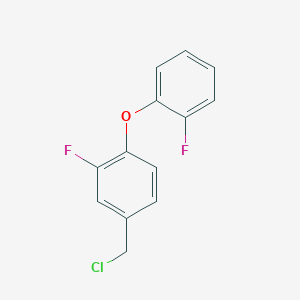


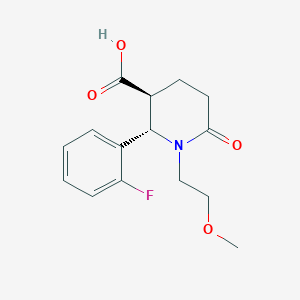
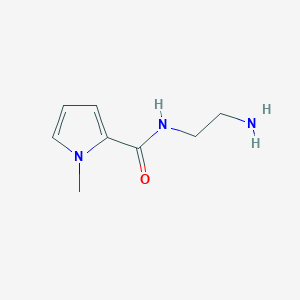
![3-[4-(Propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1517198.png)
